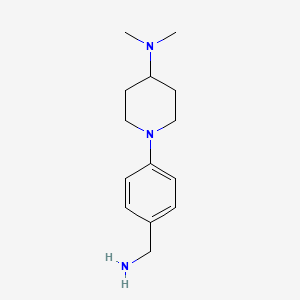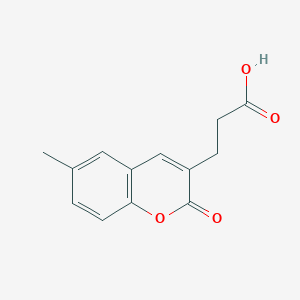
3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the condensation of 6-methylcoumarin with malonic acid in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
- 3-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
- 3-(4-Methyl-2-oxo-2H-chromen-7-yl)propanoic acid
Uniqueness
3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1365942-85-3 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(6-methyl-2-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O4/c1-8-2-4-11-10(6-8)7-9(13(16)17-11)3-5-12(14)15/h2,4,6-7H,3,5H2,1H3,(H,14,15) |
InChI Key |
ODZPJBZJHAEUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



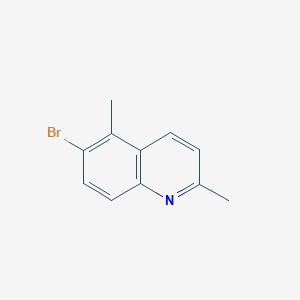
![Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone](/img/structure/B11874542.png)
![7-Benzoyl-2,7-diazaspiro[3.5]nonane](/img/structure/B11874545.png)
![6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11874548.png)
![5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile](/img/structure/B11874556.png)
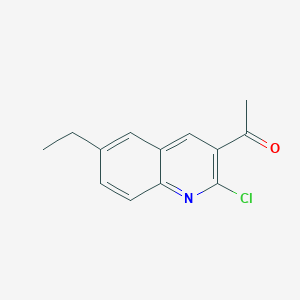
![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)

![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)
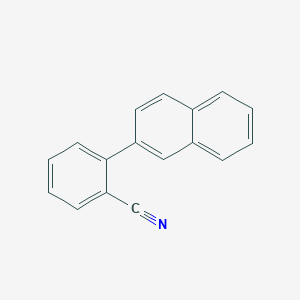
![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)
